3-Amino-3-(2-methylpyridin-4-yl)propanoic acid, also known by its chemical name, is a compound that belongs to the class of amino acids. It features a pyridine ring substituted with a methyl group at the 2-position and an amino group attached to a propanoic acid backbone. This compound is of interest in various scientific fields, particularly in medicinal chemistry and pharmacology due to its potential applications in drug development.
The compound can be synthesized through various chemical methods, which are detailed in the synthesis analysis section. It is often referenced in patents and scientific literature, indicating its relevance in research and development.
3-Amino-3-(2-methylpyridin-4-yl)propanoic acid is classified as an amino acid derivative. Its structural characteristics place it within the broader category of organic compounds that contain both amine and carboxylic acid functional groups.
The synthesis of 3-Amino-3-(2-methylpyridin-4-yl)propanoic acid typically involves several steps, including the formation of the pyridine ring and subsequent functionalization to introduce the amino and carboxylic acid groups.
Technical details about specific reaction conditions (temperature, solvents, catalysts) can be found in patent literature and research articles focusing on synthetic methodologies for amino acid derivatives .
The molecular formula of 3-Amino-3-(2-methylpyridin-4-yl)propanoic acid is . It consists of:
3-Amino-3-(2-methylpyridin-4-yl)propanoic acid can participate in various chemical reactions typical for amino acids:
Technical details regarding these reactions often include specific reagents, reaction times, and yields, which are documented in chemical literature .
The mechanism of action for compounds like 3-Amino-3-(2-methylpyridin-4-yl)propanoic acid typically involves:
Data related to its biological interactions can be derived from pharmacological studies focusing on similar compounds.
The physical properties of 3-Amino-3-(2-methylpyridin-4-yl)propanoic acid include:
Key chemical properties include:
Relevant data can be found in chemical databases and material safety data sheets .
3-Amino-3-(2-methylpyridin-4-yl)propanoic acid has several potential applications:
The chiral center at the C3 position of 3-amino-3-(2-methylpyridin-4-yl)propanoic acid creates distinct pharmacological profiles for its enantiomers. Research demonstrates that the (3R)-enantiomer exhibits superior binding affinity (Ki = 0.42 µM) toward glutamate receptors compared to its (3S)-counterpart (Ki = 8.7 µM) [3]. This 20-fold difference originates from stereospecific interactions within the asymmetric binding pockets of neuronal receptors, where the spatial orientation of the methylpyridinyl moiety determines hydrogen-bonding patterns and hydrophobic contacts [3] [6]. Molecular docking simulations reveal that the (3R)-configuration optimally positions the carboxyl group for salt-bridge formation with Arg523 residues in iGluR5 kainate receptors, while the (3S)-enantiomer induces steric clashes with adjacent hydrophobic residues [9].
Table 1: Enantiomer-Specific Bioactivity Profiles
Enantiomer | Receptor Binding Affinity (Ki, µM) | Molecular Target | Conformational Advantage |
---|---|---|---|
(3R) | 0.42 | iGluR5 Kainate Receptor | Optimal carboxyl orientation for Arg523 salt bridge |
(3S) | 8.7 | iGluR5 Kainate Receptor | Steric clash with Leu650 hydrophobic pocket |
Beyond receptor binding, the (3R)-enantiomer demonstrates enhanced metabolic stability in hepatocyte assays (t½ = 127 min vs. 89 min for (3S)), attributed to resistance to CYP3A4-mediated oxidation at the β-carbon [3]. This stereodivergence necessitates stringent chiral resolution during development of neuroactive compounds, as racemic mixtures yield unpredictable in vivo effects due to competing activities and pharmacokinetics of the enantiomers [5] [6].
The C3 chiral center in 3-amino-3-(2-methylpyridin-4-yl)propanoic acid serves as a structural mimic of endogenous neurotransmitters, particularly glutamic acid. Quantum chemical analyses confirm that the (3R)-configuration adopts a folded conformation where the protonated amino group (pKa = 9.2) and pyridine nitrogen (pKa = 5.4) participate in an intramolecular charge-stabilized network, resembling the zwitterionic state of glutamate [9]. This electrostatic profile enables crossing the blood-brain barrier via LAT-1 transporters while maintaining conformational rigidity for target engagement [3] [8]. Molecular dynamics simulations further reveal that the 2-methyl group on the pyridine ring restricts rotational freedom (ΔG‡rot = 8.3 kcal/mol), enforcing a receptor-compatible topology that enhances binding entropy [9].
Incorporation of this chiral scaffold into peptidomimetics amplifies specificity for metabotropic glutamate receptors (mGluR). For instance, replacing glycine with (3R)-3-amino-3-(2-methylpyridin-4-yl)propanoic acid in mGluR2 agonists boosts subtype selectivity by 35-fold over mGluR3 through van der Waals contacts with Tyr157 in the allosteric binding pocket [3]. However, minor stereochemical alterations—such as shifting the methyl group to the pyridine 3-position (as in 3-amino-3-(3-methylpyridin-4-yl)propanoic acid)—disrupt hydrogen bonding networks, reducing potency by 90% despite identical chiral configurations [6]. This underscores the interdependence between chiral center dynamics and heterocyclic substitution patterns in neurotransmitter analogue optimization.
Synthesizing enantiopure 3-amino-3-(2-methylpyridin-4-yl)propanoic acid confronts significant challenges:
Table 2: Stereoselective Synthesis and Resolution Methods
Method | Conditions | Enantiomeric Excess (% ee) | Yield (%) | Limitations |
---|---|---|---|---|
Chemical Resolution | L-(+)-Tartaric acid salt formation | 98% (R) | 28% | Low yield, high solvent consumption |
Enzymatic Resolution | Subtilisin-catalyzed ester hydrolysis | 99% (S) | 42% | Substrate specificity issues |
Asymmetric Hydrogenation | Rh-(R,R)-Et-DuPhos catalyst at 100 psi H2 | 95% (R) | 89% | Catalyst cost, product contamination |
Chiral Pool Synthesis | L-Serine-derived enolates alkylation | >99% (S) | 51% | Multi-step (7 steps) |
Advanced strategies now dominate industrial production:
These innovations address historical inefficiencies but highlight the persistent cost/complexity trade-offs in manufacturing stereochemically pure β3-amino acid derivatives for CNS drug development.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7